molecular formula C22H23NO4S B11614892 ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11614892
M. Wt: 397.5 g/mol
InChI Key: ZWNJBNLRNAVTDJ-FSJBWODESA-N
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Description

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Chemical Reactions Analysis

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Methyl 3-amino-4-phenylthiophene-2-carboxylate
  • 2-Bromo-4-hexylthiophene

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H23NO4S/c1-4-27-21(26)19-16(14-8-6-5-7-9-14)13-28-20(19)23-12-15-17(24)10-22(2,3)11-18(15)25/h5-9,12-13,15H,4,10-11H2,1-3H3/b23-12+

InChI Key

ZWNJBNLRNAVTDJ-FSJBWODESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3C(=O)CC(CC3=O)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3C(=O)CC(CC3=O)(C)C

Origin of Product

United States

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